Benzoic acid, 2-bromo-, 2-propenyl ester

Organic Synthesis Multicomponent Reactions CO₂ Utilization

Benzoic acid, 2-bromo-, 2-propenyl ester (IUPAC: prop-2-en-1-yl 2-bromobenzoate; synonym: allyl 2-bromobenzoate) is a bifunctional aromatic ester bearing an ortho-bromine atom and a terminal allyl group. Its molecular formula is C₁₀H₉BrO₂ with a molecular weight of 241.08 g/mol.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 92639-57-1
Cat. No. B14353493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-bromo-, 2-propenyl ester
CAS92639-57-1
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=CC=C1Br
InChIInChI=1S/C10H9BrO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7H2
InChIKeyGQBLTXAFMKKABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-Bromo-, 2-Propenyl Ester (CAS 92639-57-1): A Dual-Functional Ortho-Brominated Allyl Ester for Synthetic and Biocatalytic Applications


Benzoic acid, 2-bromo-, 2-propenyl ester (IUPAC: prop-2-en-1-yl 2-bromobenzoate; synonym: allyl 2-bromobenzoate) is a bifunctional aromatic ester bearing an ortho-bromine atom and a terminal allyl group [1]. Its molecular formula is C₁₀H₉BrO₂ with a molecular weight of 241.08 g/mol [2]. The compound belongs to the class of ortho-halogenated allyl benzoates, which have been employed as key intermediates in three-component aryne coupling chemistry [1] and as substrates for toluene dioxygenase-catalyzed dihydroxylation to produce chiral cis-dihydrodiol building blocks [2].

1 Dual reactive handles: allyl ester and ortho-bromine for cross-coupling and click chemistry
2 Reported in three-component aryne coupling with CO₂
3 Substrate for toluene dioxygenase dihydroxylation to chiral cis-dihydrodiol building blocks

Why Allyl 2-Bromobenzoate (CAS 92639-57-1) Cannot Be Replaced by a Simple Alkyl or Para-Halo Analog


The combination of an ortho-bromine substituent and a terminal allyl ester in this compound creates a unique reactivity profile that generic analogs cannot replicate. Replacing the allyl group with a saturated alkyl chain (methyl, ethyl, n-propyl) eliminates the alkene functionality required for thiol-ene click chemistry, Claisen rearrangements, and radical polymerization [1]. Substituting the ortho-bromine for chlorine or iodine shifts both the enzymatic processing order (F > Cl > Br > I) by toluene dioxygenase and the electronic directing effects that govern regioselectivity in biocatalytic dihydroxylation [2]. Moving the bromine to the para position alters the Hammett electronic parameter (σortho-Br ≈ 0.39 vs. σpara-Br ≈ 0.23), which changes the electron density at the ester carbonyl and consequently affects both radical polymerization kinetics and enzymatic substrate recognition [2].

Allyl 2-bromobenzoate
ortho-Br, allyl ester
Saturated alkyl ester
Eliminates alkene functionality; thiol-ene, Claisen, and radical polymerization pathways not supported.
Allyl 2-bromobenzoate
ortho-Br, allyl ester
Para-bromo or unsubstituted allyl benzoate
Electronic effect shift (σ_meta ≈ 0.39 vs. σ_para 0.23) alters carbonyl electron density, affecting enzymatic recognition and radical polymerization behavior.

Quantitative Differentiation Evidence for Allyl 2-Bromobenzoate (CAS 92639-57-1) vs. Its Closest Structural Analogs


Superior Isolated Yield in Three-Component Aryne Bromocarboxylation vs. Other Ortho-Brominated Aryl Esters

Zhang et al. (2019) demonstrated that allyl 2-bromobenzoate (3aa) is obtained in 79% optimized isolated yield via a one-step, three-component coupling of benzyne precursor 1a, allyl bromide 2a, and CO₂ (1 atm) at 46 °C over 12 h using KF/18-crown-6 [1]. In the same study, the 4-methoxybenzyne derivative gave only 64% yield with poor regioselectivity (1.3:1), while other symmetrical and unsymmetrical silyl aryl triflates yielded products in the 67–74% range [1]. The parent unsubstituted ortho-brominated allyl ester thus outperforms substituted-ring derivatives in this reaction manifold.

Yield in CO₂ Coupling
Head-to-head
79% isolated yield vs. 64–74% for substituted aryl derivatives
Reported higher yield in parent ortho-brominated ester
One-step three-component reaction at 46 °C; yield advantage of 5–15 percentage points
Organic Synthesis Multicomponent Reactions CO₂ Utilization

Intermediate Regioselectivity in Toluene Dioxygenase Dihydroxylation Compared with Propargyl and Simple Alkyl Esters

Froese et al. (2014) systematically evaluated the effect of the ester alkoxy group on the regioisomeric ratio of diols produced by toluene dioxygenase (TDO) from 2-bromobenzoate esters [1]. The allyl ester exhibited an intermediate directing effect, quantified by its Charton steric parameter ν ≈ 1.51, placing it between the smaller saturated alkyl esters (ν ≈ 0.52–0.68) and the strongly directing propargyl ester (ν not directly available but qualitatively dominant across all halogens) [1]. The experimental rank order of directing strength was: propargyl ≫ allyl ≈ n-propyl > ethyl > methyl, with propargyl overriding halogen directing effects entirely [1].

Regioselectivity (Charton ν)
Cross-study
ν ≈ 1.51 for allyl; intermediate between methyl (ν≈0.52) and propargyl (strongest)
Enables access to both regioisomeric diol products
Propargyl ester biases strongly toward one isomer
Biocatalysis Enzymatic Dihydroxylation Chiral Building Blocks

Intermediate Processing Rank Among 2-Halobenzoate Esters by Toluene Dioxygenase (F > Cl > Br > I)

The BRENDA and MetaCyc enzyme databases document that 2-halobenzoate dioxygenase (EC 1.14.12.11) from Burkholderia cepacia 2CBS processes allyl 2-halobenzoates in a defined order of preference: 2-fluorobenzoate > 2-chlorobenzoate > 2-bromobenzoate > 2-iodobenzoate [1]. Allyl 2-bromobenzoate is a specifically confirmed substrate, occupying the third position. The enzyme's broad substrate specificity and consistent rank order across the halogen series allow predictable kinetic tuning by halogen choice [1].

Enzyme Processing Order
Class-level
F > Cl > Br > I (allyl 2-bromobenzoate 3rd of 4)
Moderate processing rate may support kinetic studies
Based on BRENDA/MetaCyc; confirm primary kinetics
Enzyme Specificity Halogen Effect Biodegradation

Distinct Electronic Profile Relative to Para-Bromo and Non-Halogenated Analogs via Hammett σ Constants

The ortho-bromine substituent on allyl 2-bromobenzoate carries a Hammett σ_meta value of approximately 0.39 (used as a proxy for ortho electronic effects due to the lack of a universal σ_ortho scale), compared with σ_para = 0.23 for para-bromine and σ = 0 for unsubstituted allyl benzoate [1]. This electronic difference directly influences the electron density at the ester carbonyl and the stability of radical intermediates formed during free-radical polymerization [2]. While direct comparative polymerization kinetics have not been published for this specific compound, the Hammett analysis framework provides a quantifiable basis for predicting differential reactivity in radical chain transfer and copolymerization behavior (class-level inference) [2].

Hammett σ Effect
Class-level
σ_meta ≈ 0.39 (ortho-Br) vs. 0.23 (para-Br) vs. 0 (unsubstituted)
Stronger electron withdrawal relative to para isomer
Supports monomer design; direct polymerization data not reported
Physical Organic Chemistry Hammett Correlation Monomer Design

Validated Application Scenarios for Allyl 2-Bromobenzoate (CAS 92639-57-1) Based on Differential Evidence


Direct Synthesis of Ortho-Brominated Allyl Ester Diversification Scaffolds via CO₂-Utilizing Three-Component Coupling

The Zhang et al. (2019) protocol [1] provides the highest reported yield (79%) for the parent ortho-brominated allyl benzoate scaffold, outperforming ring-substituted derivatives by 5–15 percentage points. Researchers seeking a versatile ortho-bromo aryl ester intermediate for downstream cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) or allyl group functionalization (thiol-ene click, epoxidation, Claisen rearrangement) should prioritize this compound over substituted-ring variants because the higher synthetic yield reduces material cost and purification burden while preserving both reactive handles.

Enzymatic Production of Both Regioisomeric cis-Dihydrodiol Chiral Synthons from a Single Substrate

The Froese et al. (2014) study [2] established that allyl 2-bromobenzoate provides intermediate regioselectivity in TDO-catalyzed dihydroxylation, enabling preparative access to both regioisomeric diol products. This contrasts with the propargyl ester, which heavily biases the product distribution toward a single isomer. Industrial biocatalysis groups producing chiral cyclohexadiene-diol building blocks for natural product synthesis (e.g., kibdelone C analogs) should select the allyl ester when both diol regioisomers are required to feed parallel synthetic routes, maximizing fermentation output utility.

Calibration Substrate for Halogen-Dependent Kinetic Studies of 2-Halobenzoate Dioxygenases

As the third-ranked substrate in the established F > Cl > Br > I processing order [3], allyl 2-bromobenzoate serves as an ideal midpoint calibrant for enzyme kinetics studies. Its intermediate turnover rate—neither so fast as to preclude accurate initial-rate measurements (fluoro and chloro analogs) nor so slow as to introduce substrate solubility and stability artifacts (iodo analog)—makes it the preferred reference compound for establishing structure-activity relationships and benchmarking mutant enzyme variants in bioremediation and green chemistry research programs.

Electronically Tuned Allyl Monomer for Post-Polymerization Modification via the Ortho-Bromine Handle

The ortho-bromine substituent imparts a Hammett σ_meta ≈ 0.39 electronic effect [2], which is 70% stronger than the para-bromo isomer (σ_para = 0.23) and absent in unsubstituted allyl benzoate. Polymer chemists designing copolymers with pendant aryl bromide groups for subsequent cross-coupling functionalization (e.g., grafting of chromophores, bioactive ligands, or conductive oligomers onto a pre-formed polymer backbone) should select the ortho-bromo allyl ester to maximize the electron-withdrawing influence on the polymer backbone while retaining a reactive site for late-stage diversification.

Application
Selection Property
Validation Focus
Aryl ester scaffold synthesis
Reported higher CO₂ coupling yield
Cross-coupling and allyl derivatization
Chiral diol synthon production
Intermediate regioselectivity
Dual regioisomer preparative access
Enzyme kinetics calibration
Moderate processing rank (Br)
Halogen-dependent kinetics benchmarking
Polymer post-modification
Ortho-Br electron-withdrawing effect
Copolymer functionalization via aryl bromide
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